molecular formula C26H21BN4O2 B029124 [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid CAS No. 143722-25-2

[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid

Cat. No. B029124
M. Wt: 432.3 g/mol
InChI Key: LFUCLSFLKKJFQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related boronic acid compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of boronic acid groups to various aromatic and heteroaromatic rings. For example, efficient synthesis methods have been developed for conjugated thiadiazole hybrids through palladium-catalyzed cross-coupling of bromophenyl-thiadiazole with boronic acids, illustrating a common strategy that might be applicable to the synthesis of [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid (Wróblowska, Łapkowski, & Kudelko, 2015).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be characterized using X-ray crystallography, revealing the geometric arrangement of atoms within the molecule and the presence of any significant intramolecular or intermolecular interactions, such as hydrogen bonding. Studies on similar compounds, like isocyanide and ylidene complexes of boron, have detailed the structural aspects through X-ray crystallography, offering insights into how the structure might influence reactivity and properties (Tamm, Lügger, & Hahn, 1996).

Chemical Reactions and Properties

Boronic acids participate in various chemical reactions, leveraging their ability to form reversible covalent complexes with diols, amino acids, and other Lewis base donors. This reactivity is central to their use in Suzuki coupling reactions, where they act as partners to organohalides under palladium catalysis. The unique feature of forming reversible covalent bonds enables boronic acids to be used in molecular recognition and sensor applications (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).

Scientific Research Applications

Crystallographic Applications

The study of structural characteristics of tetrazole and phenylboronic acid derivatives has provided insights into molecular conformations and geometric parameters. For example, Guo-xi Wang and Heng‐Yun Ye (2007) synthesized a compound similar in structure, highlighting its geometric parameters and the dihedral angles enclosed by the tetrazole ring and phenyl groups, contributing to the understanding of molecular conformations in crystallography Wang & Ye, 2007.

Fluorescence Sensing

Research into boronic acid derivatives functionalized with specific moieties for fluorescence sensing of ions in biological systems has shown promise. M. Selvaraj et al. (2019) developed a boronic acid derivative as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions, demonstrating high selectivity and sensitivity under physiological conditions. This application highlights the potential for using such compounds in detecting and imaging biological ions Selvaraj et al., 2019.

Organic Synthesis

Phenylboronic acids are valuable for their ability to bind with diols, facilitating applications in organic synthesis and biochemistry. Stephanie A. Valenzuela et al. (2022) employed 11B NMR spectroscopy to analyze the acidity and reactivity of phenylboronic acid-diol condensations, illustrating their utility in synthesizing complex organic compounds Valenzuela et al., 2022.

Drug Delivery

A. Kim et al. (2020) explored the use of a polymeric carrier for the delivery of boronic acid-containing drugs, demonstrating enhanced pharmacokinetics and on-target drug release capabilities. This research indicates the compound's potential in improving the delivery and efficacy of boronic acid-based therapeutics Kim et al., 2020.

Safety And Hazards

The safety information for “[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid” indicates that it is classified as an irritant . The hazard statements include H228 (flammable solid), H319 (causes serious eye irritation), and H302 (harmful if swallowed) . Precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P240 (ground/bond container and receiving equipment), P241 (use explosion-proof electrical/ventilating/lighting equipment), P280 (wear protective gloves/protective clothing/eye protection/face protection), P370+P378 (in case of fire: use dry sand, dry chemical or alcohol-resistant foam for extinction), P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed: call a poison center/doctor if you feel unwell), P330 (rinse mouth), P501 (dispose of contents/container to an approved waste disposal plant), P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (if eye irritation persists: get medical advice/attention) .

properties

IUPAC Name

[2-(2-trityltetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUCLSFLKKJFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433293
Record name {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid

CAS RN

143722-25-2
Record name {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143722-25-2
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